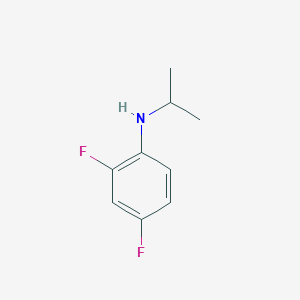![molecular formula C6H4N2S3 B172848 1H-Thieno[2,3-d]pyrimidine-2,4-dithione CAS No. 18740-44-8](/img/structure/B172848.png)
1H-Thieno[2,3-d]pyrimidine-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Thieno[2,3-d]pyrimidine-2,4-dithione (TPD) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. TPD is a sulfur-containing compound that has been extensively studied for its potential in various fields such as material science, organic chemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been widely explored for its potential applications in various fields of science. In material science, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been used as a building block for the synthesis of conductive polymers and organic semiconductors. In organic chemistry, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been used as a ligand for metal catalysts in various organic transformations. In medicinal chemistry, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione in biological systems is not fully understood. However, studies have suggested that 1H-Thieno[2,3-d]pyrimidine-2,4-dithione may exert its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been reported to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has also been shown to activate peroxisome proliferator-activated receptor-gamma, a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-Thieno[2,3-d]pyrimidine-2,4-dithione exhibits a range of biochemical and physiological effects in various biological systems. For example, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has also been shown to exhibit antibacterial and antifungal activity by disrupting the integrity of bacterial and fungal cell membranes. Additionally, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Thieno[2,3-d]pyrimidine-2,4-dithione has several advantages as a research tool in the laboratory. For example, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione is relatively easy to synthesize and has a high degree of chemical stability, making it suitable for use in a variety of experimental conditions. However, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1H-Thieno[2,3-d]pyrimidine-2,4-dithione. One area of interest is the development of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione-based materials for use in electronic devices, such as organic field-effect transistors and organic light-emitting diodes. Another area of interest is the development of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione-based compounds as potential therapeutics for the treatment of cancer, infectious diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione in biological systems and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 1H-Thieno[2,3-d]pyrimidine-2,4-dithione is a heterocyclic compound with a range of unique chemical and biological properties. 1H-Thieno[2,3-d]pyrimidine-2,4-dithione has been extensively studied for its potential applications in various fields of science, including material science, organic chemistry, and medicinal chemistry. While there is still much to be learned about the mechanism of action of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione in biological systems, its potential as a research tool and therapeutic agent makes it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 1H-Thieno[2,3-d]pyrimidine-2,4-dithione can be achieved through a variety of methods, including cyclization of 2-aminothiophenol with ethyl cyanoacetate, reaction of 2-aminothiophenol with carbon disulfide, and reaction of 2-mercaptobenzothiazole with ethyl cyanoacetate. Among these methods, the cyclization of 2-aminothiophenol with ethyl cyanoacetate has been reported to be the most efficient and straightforward approach to synthesizing 1H-Thieno[2,3-d]pyrimidine-2,4-dithione.
Propiedades
Número CAS |
18740-44-8 |
|---|---|
Nombre del producto |
1H-Thieno[2,3-d]pyrimidine-2,4-dithione |
Fórmula molecular |
C6H4N2S3 |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
1H-thieno[2,3-d]pyrimidine-2,4-dithione |
InChI |
InChI=1S/C6H4N2S3/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) |
Clave InChI |
IWSVHISYCVPHKJ-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C1C(=S)NC(=S)N2 |
SMILES canónico |
C1=CSC2=C1C(=S)NC(=S)N2 |
Sinónimos |
Thieno[2,3-d]pyriMidine-2,4(1H,3H)-dithione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



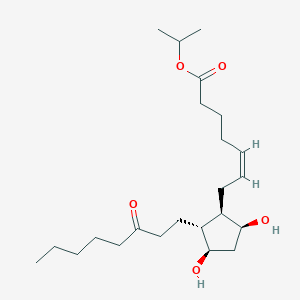
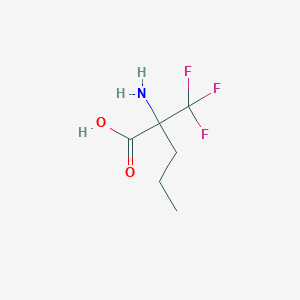

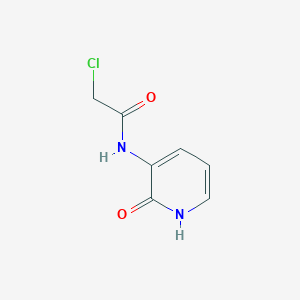
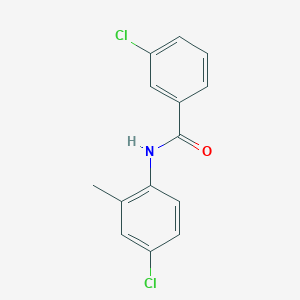
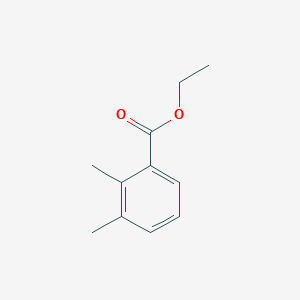
![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)
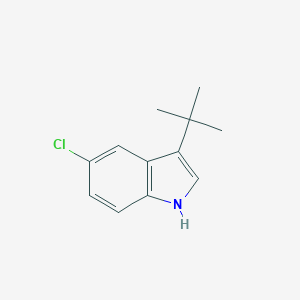
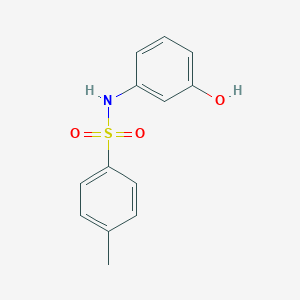

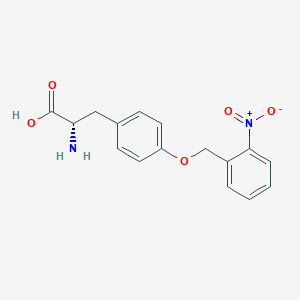
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
